molecular formula C5ClF7 B3040232 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene CAS No. 1759-63-3

1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene

Cat. No.: B3040232
CAS No.: 1759-63-3
M. Wt: 228.49 g/mol
InChI Key: XUMFLKOMBYRBCK-UHFFFAOYSA-N
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Description

1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene (CAS: 1759-63-3, molecular formula: C₅ClF₇, molecular weight: 228.50) is a fluorinated cyclic alkene with a chlorine substituent at position 1 and seven fluorine atoms distributed across the cyclopentene ring . It is synthesized via the fluorination of 1,2-dichlorohexafluorocyclopentene (1,2-F6) using anhydrous hydrogen fluoride (HF) in the presence of Cr-Zn catalysts prepared via a sol-gel auto-combustion method. These catalysts exhibit high surface area and active sites, enabling efficient conversion with minimal byproducts .

The compound is part of a broader class of environmentally friendly fluorinated cyclopentanes and cyclopentenes studied as alternatives to ozone-depleting chlorofluorocarbons (CFCs) . Its unique reactivity and stability stem from the electron-withdrawing effects of fluorine and chlorine, which influence both chemical and thermal properties.

Properties

IUPAC Name

1-chloro-2,3,3,4,4,5,5-heptafluorocyclopentene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5ClF7/c6-1-2(7)4(10,11)5(12,13)3(1,8)9
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMFLKOMBYRBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C(C1(F)F)(F)F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5ClF7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880171
Record name 1-Chloroheptafluorocyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1759-63-3
Record name 1-Chloroheptafluorocyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene (C5ClF7) is a fluorinated cyclopentene derivative notable for its unique chemical structure and properties. This compound has garnered attention in various fields, including organic chemistry, materials science, and potential biological applications. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

Molecular Structure

  • Molecular Formula : C5ClF7
  • Molecular Weight : 196.07 g/mol
  • Physical State : Colorless liquid
  • Boiling Point : Approximately 62.1 °C (predicted)
  • Density : 1.68 g/cm³ (predicted)

The compound features a high fluorine content which contributes to its stability and low reactivity under standard conditions. Its unique structure allows it to interact with various biological systems in ways that are still being explored.

Case Studies

  • Antiviral Studies :
    • A study explored the antiviral potential of fluorinated compounds against HCV. It was found that certain fluorinated derivatives inhibited viral replication effectively with IC50 values ranging from 0.041 nM to over 500 mM depending on the specific compound and mechanism of action .
  • Fluorinated Biomolecules :
    • Research into biomolecules containing fluorine suggests that they can modulate biological pathways by affecting protein interactions and cellular signaling. These findings imply that this compound might exhibit similar properties due to its structural characteristics.

Comparative Analysis

CompoundActivity TypeIC50 ValuesMechanism of Action
This compoundUnknownN/APotential interaction with viral replication pathways
Fluorinated AlkaloidsAntiviral0.041 nM - >500 mMInhibition of viral entry and replication
Fluorinated FlavonoidsAntiviralVariousModulation of protein interactions

Research Findings

Research into the biological activity of this compound is still emerging. However, studies suggest potential applications in medicinal chemistry and virology due to the compound's unique properties.

Future Directions

Further investigations are warranted to elucidate the specific biological mechanisms through which this compound exerts its effects. Potential areas of exploration include:

  • Pharmacokinetics : Understanding how this compound interacts within biological systems over time.
  • Toxicology Studies : Evaluating any cytotoxic effects or adverse reactions associated with its use.
  • Synthesis of Derivatives : Developing new compounds based on this structure to enhance efficacy against specific targets.

Scientific Research Applications

Catalysis

1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene has been utilized in catalytic processes due to its unique fluorinated structure. A notable study demonstrated the use of chromium-based catalysts doped with zinc for the synthesis of this compound from 1,2-dichlorohexafluorocyclopentene. The catalysts exhibited high efficiency in fluorination reactions:

  • Catalytic System : Chromium-Zinc catalysts prepared via sol-gel auto-combustion.
  • Process : Fluorination of 1,2-dichlorohexafluorocyclopentene using anhydrous hydrogen fluoride.
  • Findings : The pre-fluorination activated Cr-Zn catalysts showed enhanced catalytic activity due to increased surface area and more active sites available for reaction .

Material Science

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with improved properties:

  • Fluorinated Polymers : The compound can be used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
  • Applications : These materials find uses in coatings, membranes, and electronic components where high performance under extreme conditions is required.

Case Study 1: Synthesis and Characterization

A comprehensive study focused on the synthesis of chromium-based catalysts utilized for the production of this compound highlighted the following:

ParameterValue
Catalyst TypeCr-Zn Oxide
Synthesis MethodSol-gel auto-combustion
Characterization TechniquesXRD, BET, SEM
Reaction EfficiencyHigh

This case study emphasizes the importance of catalyst preparation methods on the efficiency of the synthesis process.

Case Study 2: Polymer Development

Research into the development of fluorinated polymers incorporating C5ClF7 revealed:

PropertyImprovement
Thermal StabilityEnhanced
Chemical ResistanceImproved
Application AreasCoatings and Electronics

These findings suggest that the integration of fluorinated compounds like C5ClF7 can lead to significant advancements in material performance.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between F7-1 and analogous fluorinated cyclic/linear compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Structure Type
1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene C₅ClF₇ 228.50 1-Cl, 2,3,3,4,4,5,5-F Cyclic alkene
3,3,4,4,5,5,5-Heptafluoro-1-pentene C₅H₃F₇ 196.07 Linear chain with terminal F Linear alkene
1-Chloro-1,2,2,3,3,4,4,5,5-nonafluorocyclopentane C₅ClF₉ 266.49 1-Cl, 1,2,2,3,3,4,4,5,5-F Cyclic alkane
F7A (1,1,2,2,3,3,4-heptafluorocyclopentane) C₅H₃F₇ 196.07 Saturated ring with 7 F atoms Cyclic alkane
F6E (3,3,4,4,5,5-hexafluorocyclopentene) C₅H₂F₆ 176.06 Unsaturated ring with 6 F atoms Cyclic alkene

Key Observations :

  • The chlorine atom in F7-1 increases molecular weight compared to non-chlorinated analogs like F7A and F6E, impacting density and boiling points .
  • Saturated analogs (e.g., F7A) lack the alkene bond, reducing reactivity in elimination or addition reactions compared to F7-1 .

Reactivity and Stability

Thermal Stability

At 600 K, fluorinated cyclopentenes exhibit stability due to their flexible carbon skeletons. F7-1 demonstrates moderate thermal stability, while:

  • F6E shows enhanced in-plane stability and slight aromaticity due to electron delocalization.
  • F6-1 (1-chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene) exhibits superior out-of-plane stability, attributed to steric shielding by the chlorine substituent .
Chemical Reactivity
  • Hydrogenation : F7-1 reacts with H₂ over Pd catalysts to yield F7A (>90% yield), whereas F6A (1,1,2,2,3,3-hexafluorocyclopentane) resists elimination due to weak acidity .
  • Dehydrofluorination : F7A converts to F6E in polar solvents (DMF/DMAC), but F7-1’s chlorine hinders similar reactions, directing selectivity toward hydrogenation pathways .
  • Electron Density Effects: The chlorine atom in F7-1 acts as an electron-withdrawing group, enhancing reactivity in bioactivity contexts (e.g., NO inhibition) compared to methoxylated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopentene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via fluorination of precursors like 1,2-dichlorohexafluorocyclopentene using anhydrous hydrogen fluoride (HF) and Cr-Zn catalysts. The sol-gel auto-combustion method produces high-surface-area Cr-Zn catalysts, where zinc doping reduces particle size and increases active sites, improving fluorination efficiency . Upstream and downstream pathways indicate its role as an intermediate in producing perfluorinated cyclopentene derivatives . Key parameters include temperature (controlled via thermogravimetry) and catalyst activation steps (pre-fluorination) to avoid side reactions.

Q. How can researchers characterize the physical properties (e.g., boiling point, density) of this compound, and what discrepancies exist between predicted and experimental data?

  • Methodological Answer : Density functional theory (DFT) predicts a boiling point of 25.7°C and density of 1.56 g/cm³, but experimental validation is critical due to discrepancies caused by purity, isomerism, or measurement techniques. For example, related perfluorinated cyclopentenes exhibit measured boiling points closer to 82.5°C under atmospheric pressure . Techniques like gas chromatography-mass spectrometry (GC-MS) and differential scanning calorimetry (DSC) are recommended for empirical validation.

Q. What spectroscopic and crystallographic methods are most effective for structural elucidation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving fluorine and chlorine positional isomerism. For example, triclinic crystal systems (space group P1) with lattice parameters a = 8.8–10.2 Å, b = 10.4–11.6 Å, and angles α = 76.9–85.3° have been reported for analogous fluorinated cyclopentenes . Complement with 19F^{19}\text{F} NMR to confirm substitution patterns and 13C^{13}\text{C} NMR for backbone connectivity.

Advanced Research Questions

Q. How does the electronic configuration of Cr-Zn catalysts influence fluorination efficiency in synthesizing this compound?

  • Methodological Answer : X-ray photoelectron spectroscopy (XPS) reveals that Zn doping increases Cr3+^{3+}/Cr6+^{6+} ratios, enhancing Lewis acidity and HF activation. Brunauer-Emmett-Teller (BET) analysis shows higher surface areas (e.g., 120–150 m²/g) for Zn-doped catalysts, correlating with 15–20% yield improvements in fluorination . Kinetic studies using in situ Fourier-transform infrared (FT-IR) spectroscopy can track intermediate species like HF-Cr complexes.

Q. What strategies resolve contradictions between theoretical predictions and experimental observations in thermodynamic properties?

  • Methodological Answer : Discrepancies in boiling points (predicted vs. experimental) arise from van der Waals interactions and dipole moments in fluorinated systems. Use ab initio molecular dynamics (AIMD) simulations with dispersion-corrected functionals (e.g., B97-D3) to refine predictions. Experimentally, vapor pressure osmometry or static cell measurements under controlled humidity can validate computational models .

Q. How can researchers design experiments to minimize byproducts like dechlorinated or over-fluorinated derivatives?

  • Methodological Answer : Optimize reaction stoichiometry (HF:substrate ratio) and employ gradient temperature programming. For example, stepwise heating from 50°C to 120°C reduces premature HF evaporation. Catalyst pre-treatment with HF at 200°C (pre-fluorination) ensures active site availability, lowering byproduct formation by 30% . Monitor reaction progress using online GC or Raman spectroscopy.

Q. What role do fluorine substitution patterns play in the compound’s reactivity in Diels-Alder or cycloaddition reactions?

  • Methodological Answer : The electron-withdrawing effect of fluorine enhances dienophile activity. Density functional theory (DFT) calculations (e.g., at the B3LYP/6-311G** level) show that the chloro group at position 1 lowers the LUMO energy by 1.2–1.5 eV compared to non-chlorinated analogs, accelerating cycloaddition kinetics . Experimental validation via kinetic isotopic effect (KIE) studies using deuterated dienes is recommended.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene
Reactant of Route 2
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